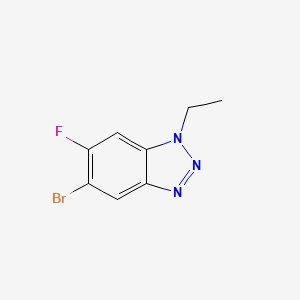

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

5-bromo-1-ethyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN3/c1-2-13-8-4-6(10)5(9)3-7(8)11-12-13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHUOBOWMKHRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2N=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742849 | |

| Record name | 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-72-2 | |

| Record name | 1H-Benzotriazole, 5-bromo-1-ethyl-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzotriazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities.[1][2] This document details a scientifically grounded, multi-step synthetic pathway, starting from commercially available precursors. It elucidates the chemical principles and practical considerations for each reaction stage, including the formation of the benzotriazole core and the subsequent regioselective N-ethylation. Furthermore, this guide outlines the essential analytical techniques for the structural confirmation and purity assessment of the final compound.

Introduction: The Significance of Benzotriazole Scaffolds in Medicinal Chemistry

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in the pharmaceutical sciences due to their versatile biological activities.[3] The fused benzene and triazole ring system provides a unique structural motif that can interact with various biological targets.[4] These compounds have demonstrated a broad pharmacological spectrum, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable scaffold for the development of novel therapeutic agents.[2][4] The specific compound, this compound, incorporates halogen atoms (bromine and fluorine) and an ethyl group, which can significantly influence its lipophilicity, metabolic stability, and target binding affinity.

Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine. This intermediate is then converted to the corresponding benzotriazole, followed by N-ethylation to yield the final product.

Caption: Synthetic pathway for this compound.

Synthesis of the Key Intermediate: 4-Bromo-5-fluoro-1,2-phenylenediamine

The synthesis of the crucial o-phenylenediamine precursor can be achieved through the nitration of a commercially available aniline derivative followed by reduction.

Step 1: Nitration of 4-bromo-2-fluoroaniline

The initial step involves the regioselective nitration of 4-bromo-2-fluoroaniline to introduce a nitro group ortho to the amino group.

-

Protocol: To a solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a low temperature (0 to -10 °C).[3] The reaction mixture is stirred for a designated period and then carefully poured into ice-water. The resulting precipitate, 4-bromo-2-fluoro-5-nitroaniline, is collected by filtration, washed, and purified.[3]

Step 2: Reduction of 4-bromo-2-fluoro-5-nitroaniline

The nitro group is then reduced to an amino group to yield 4-bromo-5-fluoro-1,2-phenylenediamine.

-

Protocol: A common method for this reduction is the use of iron powder in the presence of an acid, such as ammonium chloride in an ethanol/water mixture.[2] The reaction mixture is heated to reflux, and upon completion, the iron salts are filtered off. The filtrate is concentrated, and the product is extracted and purified.

Formation of the Benzotriazole Ring: Diazotization of 4-Bromo-5-fluoro-1,2-phenylenediamine

The formation of the 1,2,3-triazole ring is achieved through the diazotization of the o-phenylenediamine intermediate.

-

Protocol: 4-Bromo-5-fluoro-1,2-phenylenediamine is dissolved in an acidic solution (e.g., acetic acid and water).[5] The solution is cooled in an ice bath, and an aqueous solution of sodium nitrite is added dropwise.[5] The reaction mixture is stirred at a low temperature to allow for the formation of the diazonium salt and subsequent intramolecular cyclization to form 5-bromo-6-fluoro-1H-benzotriazole. The product can then be isolated by filtration and purified.

N-Ethylation of 5-Bromo-6-fluoro-1H-benzotriazole

The final step is the introduction of the ethyl group onto one of the nitrogen atoms of the triazole ring. The alkylation of benzotriazoles can result in a mixture of N1 and N2 isomers.[6] The regioselectivity can be influenced by the choice of solvent and base.[4]

-

Protocol: 5-Bromo-6-fluoro-1H-benzotriazole is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate, is added to the solution, followed by the addition of an ethylating agent like ethyl iodide.[7] The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete. The product is then isolated by extraction and purified by column chromatography to separate the N1 and N2 isomers and obtain the desired this compound.

Caption: General experimental workflow for the synthesis and characterization.

Characterization of this compound

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and aromatic protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and fluoro substituents. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the carbons of the benzotriazole core. The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts and coupling. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₈H₇BrFN₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable. |

| IR | Characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic ring system. |

Chromatographic Data

| Technique | Purpose |

| HPLC | To determine the purity of the final compound. |

| TLC | For monitoring the progress of the reactions and for preliminary purity assessment. |

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound, a compound with significant potential in drug discovery. By providing a step-by-step methodology and outlining the necessary characterization techniques, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The versatility of the benzotriazole scaffold, coupled with the ability to introduce diverse functionalities, ensures that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents.

References

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).

- Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (n.d.).

- Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. (2014, August 20).

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11).

-

Synthesis of 4-bromo-2-fluoro-5-nitroaniline - PrepChem.com. (n.d.). Retrieved from [Link]

-

Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions - ResearchGate. (2025, August 6). Retrieved from [Link]

-

One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. (n.d.). Retrieved from [Link]

-

(a) Preparation of 4-bromo-o-phenylenediamine - PrepChem.com. (n.d.). Retrieved from [Link]

- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents. (n.d.).

-

Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

-

Review on synthetic study of benzotriazole - GSC Online Press. (n.d.). Retrieved from [Link]

-

Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. 1365271-72-2|this compound|BLD Pharm [bldpharm.com]

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Abstract

This compound is a halogenated N-alkylated benzotriazole derivative. While direct studies on its mechanism of action are not currently available in public literature, the benzotriazole scaffold is a well-established pharmacophore known for a wide array of biological activities. This guide synthesizes the known structure-activity relationships (SAR) and mechanisms of action of structurally similar benzotriazole analogs to postulate a putative mechanistic framework for the title compound. Furthermore, we present a comprehensive, field-proven experimental workflow designed to systematically investigate and validate its molecular targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and related compounds.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system consisting of a benzene ring and a triazole ring, represents a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone for the development of therapeutic agents.[3][4] Derivatives of benzotriazole have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[5][6][7]

The biological versatility of the benzotriazole core is largely attributed to its capacity for substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve target specificity and potency.[1][3] The title compound, this compound, incorporates several key features known to influence bioactivity:

-

Halogenation (Bromo and Fluoro): The presence of halogen atoms can significantly modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. Halogens often participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.[8] Studies on other benzotriazoles have shown that halogen substitutions can enhance antimicrobial and antimycobacterial activity.[8]

-

N-Alkylation (Ethyl group): The N-alkylation of the benzotriazole ring, particularly at the N1 position, is a common strategy to improve pharmacokinetic properties and can influence target selectivity.[2]

Given the absence of direct data, this guide will proceed by outlining the most probable mechanisms of action based on analogous compounds and will propose a robust research plan for their validation.

Postulated Mechanisms of Action Based on Analog Studies

Based on extensive literature on substituted benzotriazoles, we can hypothesize several potential mechanisms of action for this compound.

Enzyme Inhibition

Enzyme inhibition is a primary mechanism for many bioactive benzotriazole derivatives.[1][3]

-

Protein Kinase Inhibition: A notable example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a potent and selective inhibitor of protein kinase CK2, a crucial enzyme in cell growth and proliferation pathways.[8][9] The halogenated benzene ring of TBBt fits into a hydrophobic pocket adjacent to the ATP binding site. Given the bromo- and fluoro-substitutions on the title compound, investigating its potential as a kinase inhibitor, particularly against CK2, is a logical starting point.

-

Metabolic Enzyme Inhibition: Various benzotriazole derivatives have been shown to inhibit metabolic enzymes. For instance, some derivatives are effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential anti-hyperglycemic applications.[10] Others have been identified as inhibitors of CYP51, an enzyme critical for sterol biosynthesis in fungi, highlighting a potential antifungal mechanism.[3][8]

Antimicrobial Mechanisms

The benzotriazole scaffold is frequently associated with broad-spectrum antimicrobial activity.[9][11]

-

Membrane Disruption: Halogenated and alkylated benzotriazoles are known to disrupt the integrity of bacterial cell membranes. This mechanism involves interaction with the lipid bilayers, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis.[9][12]

-

Inhibition of Essential Metabolic Pathways: Beyond membrane effects, these compounds can interfere with critical microbial enzyme systems, disrupting DNA synthesis, cellular respiration, and energy production.[12] The generation of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress and damage to vital cellular components, is another potential pathway.[12]

Antiproliferative and Anticancer Mechanisms

The antiproliferative effects of benzotriazoles are often linked to their enzyme inhibitory activities.

-

Tubulin Polymerization Inhibition: Certain benzotriazole derivatives have been shown to exert antiproliferative effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division. This leads to cell cycle arrest and induction of apoptosis.[9]

-

Induction of Apoptosis: Beyond targeting specific enzymes like kinases, some derivatives can trigger programmed cell death through various intrinsic or extrinsic pathways, making them candidates for cancer therapy.[9]

Proposed Research Workflow for Mechanistic Elucidation

To systematically determine the mechanism of action of this compound, a multi-tiered experimental approach is required. The following workflow provides a self-validating system, starting with broad screening and progressing to specific target validation.

Diagram: Experimental Workflow for MoA Elucidation

Caption: A tiered workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Tier 1 Protocol: Broad-Spectrum Bioactivity Screening

Objective: To identify the general biological activity profile of the compound.

Methodology: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

-

Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of test microorganisms (e.g., S. aureus, E. coli, C. albicans) to each well. Include positive (standard antibiotic) and negative (no drug) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Tier 2 Protocol: Target Class Identification

Objective: To identify the specific enzyme or protein class that the compound interacts with.

Methodology: Kinase Inhibition Profiling

-

Assay Platform: Utilize a commercial kinase screening panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) that covers a diverse range of human kinases.

-

Compound Concentration: Screen the compound at two concentrations (e.g., 1 µM and 10 µM) to identify initial hits.

-

Assay Principle: Assays are typically based on measuring the remaining ATP after the kinase reaction, often using a luciferase-based system. A decrease in signal indicates kinase inhibition.

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. Hits are typically defined as kinases showing >50% inhibition at 10 µM.

Tier 3 Protocol: Specific Target Validation

Objective: To confirm direct interaction with a putative target and quantify the interaction.

Methodology: In Vitro Enzymatic Assay for IC50 Determination

-

Reagents: Prepare a reaction buffer containing the purified target enzyme (e.g., recombinant CK2), its specific substrate (e.g., a synthetic peptide), and ATP.

-

Compound Titration: Create a series of dilutions of the test compound (typically a 10-point, 3-fold dilution series starting from 100 µM).

-

Reaction: Initiate the enzymatic reaction by adding ATP. Allow the reaction to proceed for a defined period at the optimal temperature.

-

Detection: Stop the reaction and quantify the product formation or ATP consumption using a suitable method (e.g., radiometric assay with ³²P-ATP, or a luminescence-based assay like ADP-Glo™).

-

Data Analysis: Plot the percentage of enzyme activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Putative Signaling Pathway and Data Summary

Assuming the compound acts as a protein kinase inhibitor, similar to TBBt, we can postulate its involvement in the CK2 signaling pathway.

Diagram: Hypothesized Kinase Inhibition Pathway

Caption: Hypothesized inhibition of the CK2 signaling pathway.

Table 1: Comparative Bioactivity of Benzotriazole Analogs

| Compound/Analog | Target/Activity | IC50 / MIC | Reference |

| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) | Protein Kinase CK2 Inhibitor | ~0.5 µM | [8][9] |

| Chloro-substituted Benzotriazoles | α-Amylase Inhibitor | 2.04 - 5.72 µM | [10] |

| Chloro-substituted Benzotriazoles | α-Glucosidase Inhibitor | 2.00 - 5.6 µM | [10] |

| p-Fluorophenyl-substituted Benzotriazole | Antibacterial (E. coli) | 6.25 µg/mL | [8] |

| Halogenated Benzotriazoles | Antifungal (C. albicans) | 1.6 - 25 µg/mL | [8] |

Conclusion

While the specific mechanism of action for this compound remains to be experimentally determined, its structural features strongly suggest potential as a bioactive agent, likely through enzyme inhibition or direct antimicrobial activity. The halogen and N-ethyl substitutions are consistent with modifications known to enhance potency in other benzotriazole series. The proposed multi-tiered research workflow provides a clear and robust pathway to not only identify its primary molecular target but also to validate its cellular effects and mechanism of action, thereby paving the way for its potential development as a therapeutic candidate.

References

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.[9][11]

-

Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. (2019). European Journal of Medicinal Chemistry, 183, 111677.[10]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). World Journal of Pharmaceutical Research, 14(11).[1][3]

-

Benzotriazole: An overview on its versatile biological behavior. (2018). European Journal of Medicinal Chemistry, 157, 635-651.[8]

-

Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (n.d.). Journal of Pharmaceutical Negative Results.[5]

-

An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 159-172.[4]

-

Benzotriazole in medicinal chemistry: An overview. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.[6]

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). Pharmaceuticals, 15(10), 1239.[13]

-

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. PubChem. Retrieved from [Link]]

-

Benzotriazole: An overview of its versatile biological behaviour. (2024). Journal of Scientific Research, 16(2), 310-318.[12]

-

Singh, P., et al. (2017). A Review on Biological Activities of Benzotriazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(2), 446-456.[7]

-

Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 13(02), 108–117.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. jocpr.com [jocpr.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Drawing upon established principles of spectroscopic analysis and data from related benzotriazole derivatives, this document serves as a practical resource for researchers engaged in the synthesis, identification, and application of this molecule.[3][4][5] The methodologies and interpretations presented herein are designed to ensure scientific integrity and provide a robust framework for analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused heterocyclic ring system with halogen and alkyl substituents that give rise to a distinct spectroscopic fingerprint. Understanding the interplay of these structural features is paramount for accurate data interpretation.

Chemical Structure:

Caption: Molecular structure of this compound.

A comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, is essential for unambiguous structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | d | 1H | Ar-H |

| ~4.6-4.8 | q | 2H | N-CH₂-CH₃ |

| ~1.5-1.7 | t | 3H | N-CH₂-CH₃ |

Rationale for Assignments:

-

Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom. The electron-withdrawing effects of the bromine and fluorine atoms, along with the triazole ring, will shift these protons downfield.

-

Ethyl Group: The methylene protons (N-CH₂) adjacent to the nitrogen atom are expected to be a quartet due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a triplet, coupled to the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140-150 | C-F (doublet due to C-F coupling) |

| ~130-140 | Quaternary aromatic carbons |

| ~115-125 | C-Br |

| ~110-120 | Aromatic CH (doublet due to C-F coupling) |

| ~45-50 | N-CH₂ |

| ~13-16 | CH₃ |

Rationale for Assignments:

-

The carbon atoms of the benzotriazole ring will resonate in the aromatic region. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet.

-

The carbon bearing the bromine atom will be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect.

-

The ethyl group carbons will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₈H₇BrFN₃). Due to the presence of bromine, an isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) will be observed.

-

Key Fragmentation Patterns: Fragmentation may involve the loss of the ethyl group, bromine, or fluorine atoms, leading to characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands (KBr Pellet or Thin Film):

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch (from ethyl group) |

| 1620-1580 | C=C aromatic ring stretch |

| 1500-1450 | N=N stretch (triazole ring) |

| 1250-1150 | C-N stretch |

| 1100-1000 | C-F stretch |

| 700-600 | C-Br stretch |

Experimental Protocol: IR Spectroscopy

Caption: Workflow for Infrared Spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group information from IR spectroscopy, researchers can confidently verify the synthesis and purity of this compound, enabling its further exploration in drug discovery and materials science.

References

- Spectral analysis and docking of new benzotriazole deriv

- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH.

- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). NIH.

- Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applic

- Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher.

- This compound. BLD Pharm.

- This compound. CHIRALEN.

Sources

- 1. Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications » Growing Science [growingscience.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Spectral analysis and docking of new benzotriazole derivatives. [wisdomlib.org]

- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

CAS Number: 1365271-72-2

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole, a halogenated N-alkylated benzotriazole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the broader chemical class to offer valuable insights for researchers, scientists, and professionals in drug development. The content is structured to provide a foundational understanding of its properties, a reasoned approach to its synthesis, and a discussion of its potential applications based on established principles of medicinal chemistry.

Introduction to the Benzotriazole Scaffold

Benzotriazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their versatile biological activities and utility as synthetic intermediates.[1][2] The benzotriazole nucleus, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, serves as a privileged scaffold in drug design.[2] This structural motif is present in a variety of pharmacologically active compounds with demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of the molecule's physicochemical properties and biological activity.[2] this compound is a member of this important class of compounds, featuring a bromine and a fluorine atom on the benzene ring and an ethyl group on the triazole nitrogen.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its molecular structure, we can summarize its key attributes in the table below.

| Property | Value | Source |

| CAS Number | 1365271-72-2 | [4] |

| Molecular Formula | C8H7BrFN3 | [4] |

| Molecular Weight | 244.06 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General observation for similar compounds |

| Storage | 2-8°C | [5] |

Synthesis of this compound

The synthesis of N-alkylated benzotriazoles typically involves the formation of the benzotriazole ring followed by alkylation. A plausible synthetic route for this compound is outlined below, based on established methodologies for analogous compounds.[6][7][8]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Bromo-5-fluoro-1,2-phenylenediamine in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-Bromo-6-fluoro-1H-benzotriazole.

Causality: The diazotization of one of the amino groups of the o-phenylenediamine with sodium nitrite in an acidic medium, followed by intramolecular cyclization, is a standard and efficient method for the formation of the benzotriazole ring.[6]

Step 2: N-Alkylation to this compound

-

To a solution of 5-Bromo-6-fluoro-1H-benzotriazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide dropwise to the suspension.

-

Heat the reaction mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: The N-alkylation of benzotriazoles is a common method for the synthesis of N-substituted derivatives. The use of a base is necessary to deprotonate the acidic N-H of the triazole ring, forming the benzotriazolide anion, which then acts as a nucleophile to displace the iodide from ethyl iodide.[1] This reaction can lead to a mixture of N1 and N2 isomers, which can be separated by chromatography.

Spectroscopic Characterization (Expected)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for the ethyl group (a quartet and a triplet), and aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromine and fluorine substituents. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the aromatic carbons. The carbon atoms attached to bromine and fluorine would show characteristic chemical shifts and coupling with fluorine. |

| IR | Aromatic C-H stretching, C=C and C=N stretching in the aromatic region, C-H stretching and bending for the ethyl group, and C-Br and C-F stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Potential Applications in Drug Discovery and Research

Halogenated benzotriazole derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The presence of bromine and fluorine in this compound can enhance its biological activity and pharmacokinetic properties.

Potential Biological Activities

-

Antimicrobial and Antifungal Activity: Halogenated benzotriazoles have shown potent activity against a range of bacteria and fungi.[3][14] The lipophilicity conferred by the halogen atoms can facilitate penetration through microbial cell membranes.

-

Antiviral Activity: Numerous benzotriazole derivatives have been investigated for their antiviral properties, with some showing promising activity against various viruses.[15]

-

Anticancer Activity: The benzotriazole scaffold is found in several anticancer agents.[1][16] Halogenated derivatives can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.

Potential Mechanism of Action as a Kinase Inhibitor (Illustrative)

Caption: Illustrative mechanism of kinase inhibition by a benzotriazole derivative.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds and benzotriazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For more detailed safety information, it is advisable to consult the SDS for structurally related compounds such as 1H-Benzotriazole.[17]

Conclusion

This compound is a halogenated N-alkylated benzotriazole with significant potential as a building block in medicinal chemistry and drug discovery. Although specific experimental data is sparse, this guide provides a reasoned and scientifically grounded overview of its properties, a plausible synthetic route, and its potential applications based on the well-established chemistry and pharmacology of the benzotriazole class of compounds. Further research into this and related molecules is warranted to fully elucidate their therapeutic potential.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Retrieved from [Link]

-

Pratik, S., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

Wan, J., Lv, P.-C., Tian, N.-N., & Zhu, H.-L. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. Retrieved from [Link]

-

Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612–648. Retrieved from [Link]

-

Damschroder, R. E., & Peterson, W. D. (n.d.). 1,2,3-BENZOTRIAZOLE. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers.

-

Benzotriazole: An overview of its versatile biological behaviour. (2024). Ukaaz Publications. Retrieved from [Link]

-

A Review on: Synthesis of Benzotriazole. (2024). IJARIIE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

-

Carta, A., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(11), 3233. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... Retrieved from [Link]

- Google Patents. (n.d.). US6605727B2 - Processes for the preparation of benzotriazole UV absorbers.

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Verma, B. B., et al. (1994). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

European Patent Office. (n.d.). EP3077573B1 - TETRAZOLE BASED CORROSION INHIBITORS. Retrieved from [Link]

- Google Patents. (n.d.). US7655805B2 - Method for synthesizing benzotriazole.

-

PubChem. (n.d.). 5-bromo-7-methoxy-1H-1,2,3-benzotriazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]

-

Chembeez. (n.d.). 5-bromo-7-fluoro-1H-1,2,3-benzotriazole, 95%. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

Studylib. (n.d.). IS NIR Spectra Library: Complete Collection (6049 Spectra). Retrieved from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1365271-72-2|this compound|BLD Pharm [bldpharm.com]

- 5. 1H-Benzotriazole [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ijariie.com [ijariie.com]

- 8. Benzotriazole synthesis [organic-chemistry.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. magritek.com [magritek.com]

- 13. 1H-Benzotriazole [webbook.nist.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-bromo-7-methoxy-1H-1,2,3-benzotriazole | C7H6BrN3O | CID 155973093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to the Physicochemical Characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole: Solubility and Stability

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the experimental determination of solubility and stability for the novel heterocyclic compound, 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1365271-72-2).[1] While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies essential for its characterization in a drug discovery and development context. We present detailed, step-by-step protocols for solubility assessment across various pharmaceutically relevant media and a complete workflow for conducting forced degradation studies as per regulatory expectations.[2][3][4] The objective is to equip researchers, chemists, and formulation scientists with the necessary tools to generate a robust physicochemical profile, enabling informed decision-making in subsequent development phases.

Introduction: The Imperative for Early-Phase Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.[5] Among the most critical of these are solubility and stability. Solubility directly influences bioavailability, dictating the extent to which an active pharmaceutical ingredient (API) can be absorbed into systemic circulation.[6][7] Stability determines the compound's shelf-life and its susceptibility to degradation under various environmental conditions, which has direct implications for safety, efficacy, and storage requirements.[8]

This compound is a halogenated benzotriazole derivative. The benzotriazole core is a stable aromatic heterocyclic system widely explored in medicinal chemistry.[9][10] The presence of bromine and fluorine atoms, along with an ethyl group, suggests a molecule with significant lipophilicity, which may present challenges to aqueous solubility.[11][12] Therefore, a systematic experimental evaluation is not just recommended, but essential.

This guide provides the strategic and tactical protocols to perform this evaluation, focusing on two pillars: Solubility Determination and Forced Degradation (Stress) Testing .

Solubility Assessment: Beyond a Single Number

Solubility is not a monolithic value; it is highly dependent on the properties of the solvent system, particularly pH for ionizable compounds.[6] Understanding this profile is crucial for selecting appropriate formulation strategies.[13] We will focus on determining the thermodynamic solubility , which represents the true equilibrium saturation point of the compound.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and accuracy.[5][6] The causality behind this choice is that it allows the system to reach true thermodynamic equilibrium between the solid and dissolved states.

Methodology:

-

Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. A recommended starting set includes:

-

pH 2.0 Hydrochloric Acid Buffer (simulating gastric fluid)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer (simulating intestinal fluid)

-

pH 7.4 Phosphate Buffered Saline (PBS) (simulating physiological pH)

-

Ethanol (a common co-solvent)

-

Dimethyl Sulfoxide (DMSO) (for assessing maximum organic solubility)

-

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 2-5 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.[5] This duration is critical to ensure equilibrium is fully reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Quantification: Carefully aspirate the supernatant. Prepare serial dilutions of the supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5] A calibration curve prepared from a stock solution of known concentration (typically in DMSO or acetonitrile) is required for accurate quantification.

Data Presentation: Summarizing Solubility

Quantitative solubility data should be presented clearly. The following table provides a template for organizing the results.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| HCl Buffer | 2.0 | 25 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Value] | [Calculated Value] |

| PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | N/A | 25 | [Experimental Value] | [Calculated Value] |

Workflow Visualization: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves intentionally degrading the API under conditions more severe than accelerated stability testing.[2][3] The primary goals are to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3] This information is fundamental to developing a stability-indicating analytical method —a validated method that can accurately measure the active ingredient without interference from any degradants.[2][4]

Regulatory guidelines, such as ICH Q1A, suggest that the goal is to achieve a target degradation of 5-20%.[14] Degradation beyond this level can produce secondary and tertiary degradants that may not be relevant to real-world storage conditions.

Experimental Protocols: A Multi-Condition Approach

The following protocols outline the standard stress conditions applied in a forced degradation study.[14][15]

A. Acidic Hydrolysis

-

Sample Preparation: Dissolve a known concentration of this compound in a solution of 0.1 N HCl.

-

Incubation: Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Analysis: At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by a stability-indicating HPLC method.

B. Basic Hydrolysis

-

Sample Preparation: Dissolve the compound in a solution of 0.1 N NaOH.

-

Incubation: Incubate at a controlled temperature (e.g., 60°C) for a defined period. Basic hydrolysis is often faster than acidic, so shorter time points may be necessary.

-

Analysis: Withdraw an aliquot, neutralize with 0.1 N HCl, dilute, and analyze by HPLC.

C. Oxidative Degradation

-

Sample Preparation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Keep the solution at room temperature and protect it from light.

-

Analysis: Monitor the reaction over several hours (e.g., 2, 6, 24 hours) by diluting an aliquot and analyzing directly by HPLC.

D. Thermal Degradation (Solid State)

-

Sample Preparation: Place a known quantity of the solid API in a vial.

-

Incubation: Expose the solid to high heat (e.g., 80°C) in a calibrated oven for an extended period (e.g., 48-72 hours).

-

Analysis: After exposure, dissolve the stressed solid in a suitable solvent, dilute, and analyze by HPLC to quantify the remaining parent compound.

E. Photostability

-

Regulatory Guidance: This protocol should follow the ICH Q1B guideline.

-

Sample Preparation: Expose both the solid API and a solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A dark control sample, protected from light, should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Analysis: Analyze the exposed and control samples by HPLC.

Data Presentation: Summarizing Stability Profile

The results from the forced degradation studies should be compiled to provide a clear overview of the compound's liabilities.

| Stress Condition | Parameters | Duration | % Degradation | No. of Degradants >0.1% | Observations |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | [Value] | [Value] | [e.g., Major degradant at RRT 0.85] |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | 24h | [Value] | [Value] | [e.g., Rapid degradation observed] |

| Oxidation | 3% H₂O₂, RT | 24h | [Value] | [Value] | [e.g., Stable to oxidation] |

| Thermal (Solid) | 80°C | 48h | [Value] | [Value] | [e.g., No significant degradation] |

| Photostability | ICH Q1B | N/A | [Value] | [Value] | [e.g., Light sensitive, requires protection] |

RRT = Relative Retention Time

Workflow Visualization: Forced Degradation Study```dot

Conclusion and Forward Look

This guide provides a robust, methodologically sound framework for determining the essential solubility and stability characteristics of this compound. By systematically applying the shake-flask solubility protocol and a comprehensive forced degradation study, researchers can generate the critical data needed to de-risk a development candidate. The resulting insights into pH-dependent solubility, degradation pathways, and intrinsic stability are paramount for guiding formulation design, defining appropriate storage conditions, and ensuring the development of a safe, stable, and efficacious final drug product.

References

- Vertex AI Search. (2023).

- Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services.

- Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI Blog.

- Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Pharmaceutical Technology.

- BenchChem. (n.d.). A,6 solubility and stability testing. BenchChem.

- S. S. S. V. Ramasastry, et al. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central (PMC).

- ResearchGate. (n.d.). Structures of all possible halogenated derivatives of benzotriazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline.

- ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.

- BLD Pharm. (n.d.). This compound. BLD Pharm.

Sources

- 1. 1365271-72-2|this compound|BLD Pharm [bldpharm.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. criver.com [criver.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1365271-72-2). As a substituted benzotriazole, this compound is of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its structural class, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Given the limited publicly available safety data for this specific molecule, this guide synthesizes established safety protocols for closely related halogenated benzotriazoles and the parent 1,2,3-benzotriazole scaffold to establish a robust framework for risk mitigation. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to handle this and similar novel compounds with the highest degree of safety.

Compound Profile and Scientific Context

This compound belongs to a class of heterocyclic compounds that are considered privileged scaffolds in drug design.[2] The benzotriazole core is a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[2][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance biological activity and modulate physicochemical properties like lipophilicity and metabolic stability, which is a key strategy in modern drug discovery.[4] Researchers handling this compound are likely engaged in the synthesis of novel therapeutic agents, making a thorough understanding of its safe handling paramount to both personal safety and experimental integrity.

Caption: A validated workflow for the safe handling of powdered chemical reagents.

Step-by-Step Protocol:

-

Preparation:

-

Action: Don all required PPE as specified in Table 2.

-

Causality: This ensures personal protection is in place before any potential exposure occurs.

-

Action: Verify the chemical fume hood is operational (check airflow monitor). Clear the sash and workspace of unnecessary items.

-

Causality: A clean, organized workspace minimizes the risk of spills and cross-contamination. Proper airflow is the primary containment mechanism.

-

-

Weighing:

-

Action: Place the sealed container of this compound, a spatula, and an anti-static weigh boat inside the fume hood.

-

Causality: Keeping all materials within the containment area of the fume hood prevents the release of dust into the lab environment.

-

Action: Carefully open the container. Use the spatula to transfer the approximate amount of solid to the weigh boat on the analytical balance. Avoid creating airborne dust.

-

Causality: Minimizing agitation of fine powders is key to preventing inhalation hazards.

-

Action: Securely close the primary container immediately after dispensing.

-

Causality: This minimizes the time the bulk material is exposed to the atmosphere, preventing both contamination of the material and release into the environment.

-

-

Dissolution:

-

Action: Place a beaker containing the appropriate solvent on a stir plate within the fume hood. Add a magnetic stir bar.

-

Action: Carefully add the weighed solid to the solvent.

-

Causality: Adding the solid to the liquid minimizes splashing and dust formation compared to adding liquid to the solid.

-

Action: Rinse the weigh boat with a small amount of solvent, adding the rinse to the beaker.

-

Causality: This ensures a quantitative transfer of the weighed material, which is critical for experimental accuracy.

-

-

Cleanup:

-

Action: Decontaminate the spatula and any affected surfaces in the fume hood with an appropriate solvent (e.g., ethanol or acetone) and wipe with a disposable towel.

-

Action: Dispose of the weigh boat, gloves, and cleaning materials into a designated solid hazardous waste container.

-

Causality: Proper decontamination and immediate waste disposal prevent secondary exposure and contamination of the laboratory. [5][6]

-

Storage and Stability

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place. [7][5]The ideal location is a designated cabinet for toxic or reactive chemicals.

-

Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is unavailable, benzotriazoles as a class can react with strong oxidizers. [8]* Container Integrity: Regularly inspect containers for damage or leaks.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: Decision tree for first aid response to chemical exposure.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [7][5]Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][9]Remove contact lenses if present and easy to do. Immediate medical attention is required.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7][9]* Spill Response:

-

Minor Spill (in fume hood): Decontaminate the area with a suitable solvent and absorbent pads. Place all cleanup materials in a sealed hazardous waste container.

-

Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent entry and wait for trained emergency response personnel. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

-

Waste Disposal

-

Principle: This compound is a halogenated organic material and must be disposed of as hazardous chemical waste. It must not be discharged into drains or the environment. [5][6]* Procedure: Collect all waste materials (including contaminated consumables like gloves, paper towels, and weigh boats) in a clearly labeled, sealed, and appropriate hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal. [6][10]

References

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpciyhjfwtlHm4a2SjsMfitHiT8ukpTK8906aO4zzpd9QTdsccC-K5D4THAYIkTo_vyiNL9SMMKXsrur6m7fqdLzJtm4yZ0aiLjrJdzW0XeKz2P6_AMphBD6E24LNvtmwcFNOhXhu-0EeltMHadiU9dGe4D2hEStaKofURQqtj-XIkM_-x4F9lCa9Bkkcgb5o2936aU-Z7_s16JIPewC4QFYrN2RQBRdq9SH_EC7i8WBJlsQfE8xt6Xp3-cA==]

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024). GSC Online Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUUNi8u3HdjFE-6LE2arDMJgWHMRpNWJbqF2Ji449EdduzQ_VPIvcR1nBj7BOKXunjBLDpyYYLr7KgdcyVNq_fO2o_bHWv2Ia_t8pneXY3irLkWyJ2Q0kPtsIfw0_cLFpkbLXYLF_WsESnI3kKyQ2BXkeENK9WZda6Uz3HQYFaZb9EIjyWiRsdJrfDR7Bt]

- Recent Development of Benzotriazole-based Medicinal Drugs - ResearchGate. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/281146914_Recent_Development_of_Benzotriazole-based_Medicinal_Drugs]

- Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (n.d.). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273200/]

- Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. (2014). Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/recent-development-of-benzotriazolebased-medicinal-drugs-2161-0444-4-156.pdf]

- 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole - ChemicalBook. (2022). ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB13120899_EN.htm]

- 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2025). Penta s.r.o.. [URL: https://www.pentachemicals.eu/nobel-cert/sds/sds_95-14-7_en.pdf]

- 1365271-72-2|this compound|BLD Pharm. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/1365271-72-2.html]

- Safety Data Sheet: 1,2,3-Benzotriazole - Carl ROTH. (n.d.). Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9924-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTA0ODN8YXBwbGljYXRpb24vcGRmfGg1Ni9oYWMvOTA4ODQzMTQ3MjY3MC5wZGY8YTMwM2Y5NTYxYmYyYjA0YjI2YjYxN2U1MGI3YjU5M2E4YjQ5M2Y2MDFhYjE3YmQzYzU2N2JlYjczYjYyZTY2Yw]

- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F693384.pdf]

- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific. [URL: https://www.fishersci.com/sds-service/showmsds?productName=AC105110050&productDescription=1H-BENZOTRIAZOLE%2C+99%25+5GR&catNo=AC105110050&vendorId=VN00032119&storeId=10652]

- 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole - Echemi. (n.d.). Echemi. [URL: https://www.echemi.com/products/pid_592394-5-bromo-6-fluoro-1-isopropyl-1-2-3-benzotriazole.html]

- Safety Data Sheet. (n.d.). King Industrial. [URL: https://www.kingindustrial.com/media/KR-134MBL_SDS.pdf]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmsds%2FUS%2FA14789.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b11400]

- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/02440.htm]

Sources

- 1. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Profile of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

This document provides a comprehensive technical overview of the material safety data for this compound (CAS No. 1365271-72-2). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the compound's hazard profile, handling protocols, and the scientific rationale behind these safety measures. Given that this is a specialized reagent, direct and exhaustive toxicological data is limited; therefore, this guide synthesizes available information with expert analysis based on structurally analogous compounds to present a robust and precautionary safety framework.

Introduction to this compound

This compound is a halogenated heterocyclic compound. The benzotriazole core is a prevalent scaffold in medicinal chemistry, valued for its unique chemical properties and diverse pharmacological activities.[1][2] Derivatives like this one are often utilized as intermediates in organic synthesis, as building blocks for complex pharmaceutical agents, or as reference standards for impurities in drug manufacturing.[3] The presence of bromo and fluoro groups, along with an N-ethyl substituent, significantly influences the molecule's reactivity, solubility, and metabolic profile, which in turn dictates its specific safety and handling requirements.

Section 1: Core Chemical Identity and Physical Properties

A precise understanding of the compound's physical properties is the foundation of safe laboratory practice. These characteristics determine appropriate storage conditions, solvent choices, and the potential for physical hazards such as dust inhalation.

| Property | Value | Source |

| CAS Number | 1365271-72-2 | [4] |

| Molecular Formula | C₈H₇BrFN₃ | [3] |

| Molecular Weight | 244.06 g/mol | [3] |

| Appearance | Assumed to be a white to off-white or tan solid/powder, typical for benzotriazole derivatives. | [5] |

| Solubility | Expected to have limited solubility in water but higher solubility in organic solvents like DMSO, DMF, and alcohols. | |

| Melting Point | Not explicitly reported, but related benzotriazoles are solids with melting points often near 100°C. |

Structural Representation:

The specific arrangement of functional groups is critical to understanding the molecule's reactivity and steric hindrance.

Caption: Relationship between the compound's structural features and its inferred hazards.

Section 3: Safe Handling, Storage, and Exposure Control

Adherence to rigorous laboratory protocols is essential to mitigate the risks identified above.

Engineering Controls:

-

Ventilation: All manipulations of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area. [6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. [7]* Skin Protection: Wear nitrile or neoprene gloves. A standard lab coat is required. For extensive handling, consider chemically resistant aprons or suits.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) is necessary. [8]

Handling and Storage Protocol:

-

Receiving: Upon receipt, inspect the container for damage. Log the material into the chemical inventory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent potentially violent or exothermic reactions. [6][8]3. Dispensing: Conduct all weighing and transferring operations within a fume hood. Use anti-static tools where possible. Avoid creating dust clouds.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. [10][7]Do not consume food or beverages in the laboratory. 5. Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Avoid release to the environment. [10]

Caption: A typical safe handling and usage workflow for laboratory operations.

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

Step-by-Step First-Aid Measures:

-

Inhalation:

-

Immediately move the affected person to fresh air.

-

If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

-

Seek immediate medical attention. [11]* Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected skin area with plenty of soap and water for at least 15 minutes.

-

If skin irritation occurs or persists, seek medical advice. [10]* Eye Contact:

-

Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do so. Continue rinsing.

-

Seek immediate medical attention. [6]* Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Call a poison control center or doctor immediately. [11]

-

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

Section 5: Synthesis Context and Application Safety

Benzotriazole derivatives are integral to modern drug discovery. [12][13]They can act as bioisosteres for other chemical groups, participate in hydrogen bonding, and coordinate with metal ions in enzymes. [13]A common synthetic route to the benzotriazole core involves the diazotization of an o-phenylenediamine precursor. [14][15] A plausible synthesis for this compound would involve a precursor like 4-bromo-5-fluoro-N-ethyl-benzene-1,2-diamine. The key reaction step, treatment with sodium nitrite in an acidic medium (like acetic acid), is hazardous and requires strict control.

-

Key Synthesis Hazard: The diazotization reaction can be highly exothermic and can release toxic nitrogen oxides (NOx) gas. It must be performed at low temperatures (typically 0-5°C) with slow, controlled addition of the nitrite solution.

Understanding the hazards of the synthetic precursors and intermediates is as crucial as understanding the final product's safety profile. Researchers must perform a full risk assessment for every step of a synthetic pathway.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. While a specific, comprehensive SDS is not widely available, a robust safety protocol can be established by analyzing its chemical structure and data from analogous compounds. The primary hazards are anticipated to be skin, eye, and respiratory irritation, along with oral toxicity and significant environmental persistence. Strict adherence to engineering controls, personal protective equipment, and established safe handling protocols is mandatory to ensure the safety of laboratory personnel and to protect the environment.

References

- BIOFOUNT. This compound.

- BLD Pharm. 1365271-72-2|this compound.

-

PubChem. 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. [Online] Available at: [Link]

- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride.

- CymitQuimica. Safety Data Sheet - 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

- Fisher Scientific. SAFETY DATA SHEET - 1H-Benzotriazole.

-

GSC Biological and Pharmaceutical Sciences. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Online] Available at: [Link]

-

IJPPR.Human. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Online] Available at: [Link]

-

Wikipedia. Benzotriazole. [Online] Available at: [Link]

-

Publisso. Benzotriazole. [Online] Available at: [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-1H-benzotriazole.

-

Ataman Kimya. BENZOTRIAZOLE. [Online] Available at: [Link]

- Fisher Scientific. SAFETY DATA SHEET - 1H-Benzotriazole (Re-issue).

-

Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Online] Available at: [Link]

-

PubMed Central (PMC). Benzotriazole: An overview on its versatile biological behavior. [Online] Available at: [Link]

- PENTA s.r.o. 1,2,3-Benzotriazol... - SAFETY DATA SHEET.